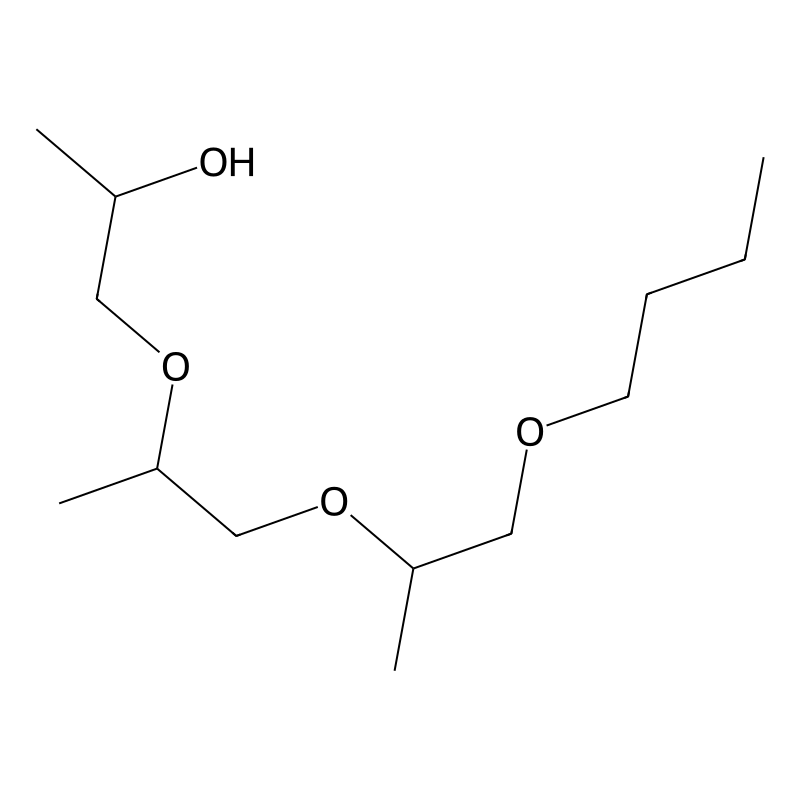

Tripropylene glycol mono-n-butyl ether

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Paints and Coatings

Scientific Field: Material Science

Application Summary: Ppg-3 butyl ether is used as a coalescent for water-borne architectural and industrial coatings. It helps in film formation and enhances the performance of paints and coatings.

Methods of Application: The compound is added during the paint manufacturing process to assist in the dispersion of pigments and improve the flow properties of the coating.

Results and Outcomes: Coatings with ppg-3 butyl ether exhibit improved adhesion, durability, and resistance to environmental factors. The compound ensures a uniform finish and extends the life of the coating .

Cleaning Agents

Scientific Field: Industrial Chemistry

Application Summary: In the cleaning industry, ppg-3 butyl ether is an excellent solvent for heavy-duty and general-purpose cleaners. It is effective in removing grease and other stubborn stains.

Methods of Application: The solvent is formulated into cleaning products which are then applied to surfaces either directly or diluted in water, depending on the cleaning requirements.

Results and Outcomes: Cleaners containing ppg-3 butyl ether are highly effective, resulting in cleaner surfaces without damaging the material. It is particularly valued for its slow evaporation rate, which prolongs its cleaning action .

Floor Wax Strippers

Scientific Field: Facility Maintenance

Application Summary: Ppg-3 butyl ether serves as a possible additive to improve and extend the efficacy of floor wax strippers. It assists in the removal of old wax and finish from flooring.

Methods of Application: The compound is mixed with other ingredients to create a stripper formulation that is applied to floors. It acts quickly to dissolve the wax for easy removal.

Results and Outcomes: Floor wax strippers with ppg-3 butyl ether are more effective in stripping old wax, leaving floors ready for a new coat of finish. They are appreciated for their efficiency and ease of use .

Plasticizers

Scientific Field: Polymer Chemistry

Application Summary: Ppg-3 butyl ether acts as a plasticizer in selected resin systems. It imparts flexibility and reduces brittleness in plastics and other polymeric materials.

Methods of Application: The compound is incorporated into polymer mixtures during the production process to achieve the desired mechanical properties of the final product.

Results and Outcomes: Products made with ppg-3 butyl ether as a plasticizer show enhanced flexibility and durability. The compound helps in maintaining the integrity of plastics under various conditions .

Architectural Paints

Scientific Field: Construction Chemistry

Application Summary: In the construction industry, ppg-3 butyl ether is used in architectural paints. It improves the application properties and longevity of the paint.

Methods of Application: The solvent is blended with paint formulations to enhance spreadability and drying times, ensuring a smooth and even application on building surfaces.

Results and Outcomes: Architectural paints with ppg-3 butyl ether provide a durable and aesthetically pleasing finish. They are known for their resistance to cracking and peeling over time .

Industrial Latexes

Scientific Field: Industrial Manufacturing

Application Summary: Ppg-3 butyl ether is utilized in the production of industrial latexes. It acts as a solvent and processing aid, improving the properties of latex products.

Methods of Application: The compound is used in the compounding of latex to modify viscosity and enhance the stability of the latex mixture during processing.

Results and Outcomes: Industrial latexes containing ppg-3 butyl ether have better mechanical properties and stability. The compound contributes to the quality and performance of latex-based products .

Tripropylene glycol mono-n-butyl ether is a clear to yellow liquid characterized by a mild odor. It belongs to the class of glycol ethers, specifically the polyoxyethylene-based nonionic surfactants. The chemical formula for this compound is C₁₃H₂₈O₄, and it has a molecular weight of approximately 248.36 g/mol . This ether is known for its low volatility and high boiling point, making it suitable for various industrial applications.

- Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form propylene glycol and n-butanol.

- Oxidation: It can undergo oxidation reactions, although specific conditions and products depend on the reagents used.

- Esterification: This compound can react with acids to form esters, particularly in the presence of catalysts.

These reactions highlight its versatility and potential for modification in various chemical processes.

Tripropylene glycol mono-n-butyl ether is typically synthesized through the reaction of tripropylene glycol with n-butanol in the presence of an acid catalyst. The general steps involved are:

- Mixing: Combine tripropylene glycol and n-butanol in a reaction vessel.

- Catalysis: Introduce an acid catalyst (such as sulfuric acid) to facilitate the reaction.

- Heating: Heat the mixture under reflux conditions to promote esterification.

- Purification: After completion, the product is purified through distillation or other separation techniques.

This method allows for the production of high-purity tripropylene glycol mono-n-butyl ether.

Tripropylene glycol mono-n-butyl ether has a wide range of applications across various industries:

- Solvent: Used in coatings, paints, and cleaning products due to its excellent solvency properties.

- Surfactant: Acts as a nonionic surfactant in personal care products and detergents.

- Plasticizer: Utilized in plastics and resins to enhance flexibility and durability.

- Industrial Processes: Employed in formulations requiring slow evaporation rates.

Its unique properties make it valuable in formulations that demand stability and performance.

Studies on tripropylene glycol mono-n-butyl ether interactions primarily focus on its solvent capabilities and effects on biological systems. It has been shown to enhance the solubility of various compounds, making it useful in drug delivery systems. Additionally, interaction studies indicate that it can modify the permeability of biological membranes, impacting how substances are absorbed or released within biological systems .

Several compounds share structural similarities with tripropylene glycol mono-n-butyl ether, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Dipropylene Glycol Mono-n-butyl Ether | C₁₂H₂₆O₄ | Lower molecular weight; faster evaporation rate |

| Propylene Glycol Mono-n-butyl Ether | C₁₁H₂₄O₄ | More volatile; used in food applications |

| Butylene Glycol Mono-n-butyl Ether | C₁₂H₂₈O₄ | Similar solvent properties; used in cosmetics |

Uniqueness of Tripropylene Glycol Mono-n-butyl Ether

Tripropylene glycol mono-n-butyl ether stands out due to its higher molecular weight and slower evaporation rate compared to its counterparts. This makes it particularly suitable for applications requiring prolonged effectiveness without rapid loss of solvent properties. Its low toxicity profile further enhances its desirability in consumer products.

Catalytic Etherification of Propylene Glycol Oligomers

The catalytic etherification of propylene glycol oligomers represents a fundamental approach for synthesizing tripropylene glycol mono-n-butyl ether. This methodology involves the sequential reaction of propylene glycol with additional propylene oxide units to form tripropylene glycol, followed by etherification with butanol or butyl-containing reagents [1] [2].

The process typically employs heterogeneous acid catalysts operating under controlled temperature conditions between 80-200°C [3] [4]. Heteropoly acid catalysts, particularly those containing tungsten or molybdenum, have demonstrated exceptional activity for glycol ether synthesis from olefin and polyol feedstocks [3] [4]. The reaction proceeds through electrophilic addition mechanisms where the acid catalyst activates the olefin for nucleophilic attack by the glycol hydroxyl groups [5].

Research indicates that tungsten-containing heteropoly acids exhibit higher catalytic activity compared to conventional acids like sulfuric acid or phosphoric acid when evaluated on a molar concentration basis [6]. The etherification selectivity achieves levels exceeding 99% at glycol conversion rates of approximately 50% when utilizing optimized heteropoly acid catalyst systems [3] [4].

The propylene glycol oligomerization process requires careful control of reaction stoichiometry to achieve the desired tripropylene glycol chain length. Industrial implementations utilize base catalysts such as potassium hydroxide for the propoxylation reaction, where propylene glycol serves as the initiator molecule [7]. Temperature control between 100-150°C and precise monitoring of the propylene glycol to propylene oxide molar ratio are critical for maximizing tripropylene glycol selectivity while minimizing formation of higher molecular weight oligomers [7].

Butenyl Ether Hydrogenation Pathways

The butenyl ether hydrogenation pathway represents an alternative synthetic route involving the initial formation of unsaturated ether intermediates followed by catalytic hydrogenation to yield the saturated tripropylene glycol mono-n-butyl ether product [8] [9] [10].

This methodology begins with the reaction of butadiene with saturated aliphatic glycols in the presence of Brønsted or Lewis acid catalysts to form mixtures of n-butenyl and secondary butenyl glycol ethers [8] [9]. The process utilizes heterogeneous catalysts modified with alkylpyridinium, quaternary ammonium, quaternary arsonium, or quaternary phosphonium counterions to enhance selectivity toward the desired n-butenyl isomer [8] [10].

The subsequent hydrogenation step employs specialized catalysts optimized for butenyl ether reduction. Raney nickel catalysts supported on carbon and ruthenium catalysts supported on carbon have demonstrated superior performance for this hydrogenation application [10]. Operating temperatures typically range from 150-250°C under hydrogen pressures of 1.0-5.0 megapascals [10].

The selectivity control in butenyl ether formation is achieved through catalyst modification and reaction parameter optimization. The heterogeneous catalyst system incorporates counterions that modulate the acid strength and selectivity, resulting in enhanced formation of the linear n-butenyl adduct compared to the branched secondary butenyl isomer [8] [9]. Fractional distillation separates the n-butenyl adduct, which is subsequently hydrogenated to produce the final tripropylene glycol mono-n-butyl ether product [8].

Heterogeneous Catalyst Systems (Brønsted/Lewis Acid Modifications)

The development of heterogeneous catalyst systems incorporating both Brønsted and Lewis acid functionalities has emerged as a critical advancement in tripropylene glycol mono-n-butyl ether synthesis [11] [12] [13] [14].

Heteropoly acids constitute a prominent class of solid acid catalysts exhibiting both Brønsted and Lewis acid characteristics. Tungstophosphoric acid (H₃PW₁₂O₄₀) and molybdophosphoric acid (H₃PMo₁₂O₄₀) represent archetypal examples of these catalyst systems [15] [6] [16]. The acid strength of these heteropoly compounds decreases when tungsten is replaced by molybdenum, and when the central phosphorus atom is replaced by silicon [15] [6].

Supported heteropoly acid catalysts demonstrate enhanced stability and improved handling characteristics compared to their bulk counterparts [6] [17]. Silica, alumina, and activated carbon supports have been extensively investigated for heteropoly acid immobilization [6] [17]. The support material significantly influences catalyst performance, with higher surface area supports generally providing improved activity due to increased dispersion of active sites [17].

The synergistic effect between Brønsted and Lewis acid sites has been demonstrated in specialized catalyst formulations. Aluminum-modified titanium silicalite-1 catalysts exhibit dual functionality where titanium sites provide Lewis acidity and aluminum incorporation enhances Brønsted acid strength [13]. This synergistic catalysis promotes both propylene oxide formation through epoxidation and subsequent ring-opening etherification reactions [13].

Niobium-based catalyst systems have shown particular promise for propylene glycol oligomerization reactions leading to tripropylene glycol formation [18] [19]. These catalysts demonstrate superior hydrophilicity compared to conventional zeolite materials, which contributes to enhanced selectivity for glycol products while suppressing formation of heavier oligomers [19]. The hydrophilic nature of niobium catalysts, evaluated through water adsorption to nitrogen adsorption ratios, correlates with improved catalytic performance in glycol synthesis applications [19].

Process Optimization for Selectivity Control

Process optimization strategies for tripropylene glycol mono-n-butyl ether synthesis focus on maximizing product selectivity while minimizing byproduct formation through systematic control of reaction parameters [20] [21].

Temperature optimization represents a critical factor influencing product distribution. Lower reaction temperatures generally favor formation of the desired tripropylene glycol chain length, while higher temperatures promote formation of longer oligomers and decomposition products [7]. The optimal temperature range typically spans 100-150°C for base-catalyzed oligomerization and 80-200°C for acid-catalyzed etherification processes [7].

Catalyst loading optimization balances reaction rate with selectivity considerations. Excessive catalyst concentrations can lead to over-reaction and increased byproduct formation, while insufficient catalyst loading results in poor conversion efficiency [7]. The optimal catalyst concentration typically ranges from 0.1-2.0 weight percent based on the total reaction mixture [17].

Reactant stoichiometry control plays a fundamental role in selectivity optimization. The molar ratio of starting materials directly influences the oligomer chain length distribution [7]. For tripropylene glycol synthesis, maintaining propylene glycol to propylene oxide ratios between 1:1 and 1:1.95 has been identified as optimal for maximizing tripropylene glycol selectivity [7].

Residence time optimization in continuous processes requires balancing conversion with selectivity. Longer residence times increase conversion but may promote formation of unwanted higher oligomers [21]. Statistical experimental design methods, including response surface methodology, have been successfully applied to optimize multiple process parameters simultaneously [20] [21].

Pressure control affects both reaction thermodynamics and kinetics. Elevated pressures generally favor the forward etherification reaction while suppressing volatile component loss [10]. Operating pressures between 0.1-7.0 megapascals have been reported depending on the specific catalyst system and reaction pathway employed [5].

Byproduct Formation and Separation Strategies

Byproduct formation in tripropylene glycol mono-n-butyl ether synthesis encompasses several categories of unwanted compounds that require effective separation strategies for product purification [22] [23] [24] [25] [26].

Dipropylene glycol ethers represent the most significant byproduct category, typically comprising 5-15% of the reaction mixture [22] [23]. These compounds form through incomplete oligomerization of propylene oxide or premature termination of the chain extension process [22]. Fractional distillation serves as the primary separation method, achieving recovery efficiencies of 85-95% due to the significant boiling point differences between dipropylene and tripropylene glycol ethers [22] [26].

Higher oligomer ethers, including tetrapropylene glycol derivatives and beyond, constitute 2-8% of typical product mixtures [23] [26]. These compounds form through over-reaction or excessive chain extension beyond the desired tripropylene glycol length [23]. Vacuum distillation effectively separates these higher molecular weight components, achieving recovery efficiencies of 75-90% [26].

Cyclic compounds, particularly dioxanes and related cyclic ethers, represent a challenging byproduct category comprising 1-5% of reaction products [27] [24]. These compounds form through cyclization reactions involving two or more alkylene oxide molecules [27]. Extractive distillation using specialized solvents achieves separation efficiencies of 60-80% for these cyclic impurities [24].

Unreacted starting materials, including residual propylene glycol, butanol, and propylene oxide, typically account for 3-12% of the crude product [24] [26]. Reactive distillation techniques enable simultaneous reaction and separation, achieving recovery efficiencies of 90-98% for unreacted components that can be recycled to the reaction system [24] [28].

Decomposition products resulting from thermal degradation or side reactions comprise 0.5-3% of typical reaction mixtures [24]. These compounds include alcohols, aldehydes, and organic acids formed through catalyst-promoted decomposition pathways [29]. Adsorption techniques using activated carbon or molecular sieves, combined with filtration, achieve recovery efficiencies of 70-85% for removing these low-concentration impurities [24].

Advanced separation strategies incorporate multi-stage distillation sequences optimized for the specific boiling point characteristics of propylene glycol oligomers [26]. Computer simulation studies have identified optimal distillation sequences that minimize energy consumption while achieving high product purity [26]. Proposed separation sequences introduce feed streams directly into column reboilers where lower molecular weight glycols act as stripping agents, reducing operating temperatures by approximately 13 K compared to conventional direct separation sequences [26].

Membrane-based separation technologies have emerged as promising alternatives for glycol ether purification [30]. Polydimethylsiloxane mixed matrix membranes incorporating polyethylene glycol-grafted nanomaterials demonstrate enhanced selectivity for glycol ether recovery from aqueous solutions [30]. These membranes achieve flux rates of 730 g·m⁻²·h⁻¹ with selectivities approaching 30 for ethylene glycol butyl ether separation [30].

Crystallization techniques offer additional purification options for high-purity applications [25]. Melt crystallization has demonstrated effectiveness for separating short-chain glycol impurities, achieving product purities exceeding 99.8% through optimized crystallization and sweating procedures [25].

Tripropylene glycol mono-n-butyl ether exhibits characteristic phase behavior typical of higher molecular weight glycol ethers. The compound maintains its liquid state across a wide temperature range, with a melting point below -75°C and a boiling point between 274-276°C at atmospheric pressure [1] [2] [3]. This exceptionally low freezing point, reported as less than -75°C by multiple sources including Carl Roth and Dow Chemical, indicates strong resistance to crystallization due to the compound's branched propylene glycol backbone and terminal butyl group [2] [4] [3].

The boiling point data shows remarkable consistency across different sources, with values ranging from 274°C to 276°C [1] [2] [3]. This high boiling point reflects the compound's significant intermolecular forces, primarily van der Waals interactions and hydrogen bonding capabilities through its multiple ether oxygen atoms and terminal hydroxyl group. The extended temperature range of the liquid phase (approximately 350°C span) makes this compound particularly valuable in applications requiring thermal stability and low volatility [3] [5].

The phase behavior analysis reveals that tripropylene glycol mono-n-butyl ether remains stable as a liquid under normal ambient conditions, with no phase transitions occurring within typical industrial processing temperatures. This thermal stability is further evidenced by the compound's flash point of 125.6-126°C [2] [4], indicating substantial thermal margin before combustion risks emerge.

Thermodynamic Properties (Vapor Pressure, Enthalpy of Vaporization)

The thermodynamic profile of tripropylene glycol mono-n-butyl ether is characterized by exceptionally low vapor pressure and high enthalpy of vaporization. Vapor pressure measurements consistently show values below 0.01 mmHg at 20°C, with more precise measurements indicating 0.002 mmHg at 20°C and 0.00308 mmHg at 25°C [1] [3] [6]. These extremely low vapor pressures classify the compound as essentially non-volatile under ambient conditions, contributing to its effectiveness as a high-boiling solvent with extended residence time in formulations [3] [7].

The enthalpy of vaporization has been precisely determined through NIST WebBook data as 67.1 kJ/mol at 389 K (116°C) [8]. This substantial energy requirement for phase transition reflects the compound's strong intermolecular interactions and explains its low volatility characteristics. The high enthalpy of vaporization correlates directly with the compound's ability to function as a coalescing agent in waterborne coatings, where controlled evaporation rates are essential for proper film formation [3] [9].

Evaporation rate data provides additional thermodynamic insight, with the compound showing an evaporation rate of 1 when n-butyl acetate equals 100, or alternatively 0.0004 when n-butyl acetate equals 1.0 [1] [3]. This extremely slow evaporation rate positions tripropylene glycol mono-n-butyl ether as the slowest evaporating member of the glycol ether family, making it ideal for applications requiring extended open time and controlled drying characteristics [5] [10].

The autoignition temperature of 202°C provides important safety parameter data, indicating the minimum temperature at which the compound will spontaneously ignite in air without an external ignition source [5]. This value, combined with the flash point data, establishes a comprehensive thermodynamic safety profile for industrial handling and processing applications.

Solvation Characteristics (Hansen Parameters, Partition Coefficients)

The solvation characteristics of tripropylene glycol mono-n-butyl ether are precisely defined through Hansen solubility parameters, which quantify the compound's ability to dissolve various materials based on intermolecular force contributions. The dispersion parameter (δD) ranges from 14.8 to 16.3 (J/cm³)^0.5, indicating moderate van der Waals interactions [11] [3]. The polar parameter (δP) shows values between 1.7 and 5.2 (J/cm³)^0.5, reflecting the compound's limited dipole-dipole interaction capability [11] [3].

The hydrogen bonding parameter (δH) exhibits the highest values among the three Hansen parameters, ranging from 7.9 to 10.8 (J/cm³)^0.5 [11] [3]. This relatively strong hydrogen bonding capability stems from the compound's multiple ether oxygen atoms and terminal hydroxyl group, enabling effective solvation of polar and hydrogen-bonding substrates. The Hansen parameter profile positions this compound as an excellent solvent for resins, polymers, and other materials requiring balanced solvation characteristics [11].

Partition coefficient data reveals important environmental and biological fate characteristics. The octanol-water partition coefficient (log Kow) is consistently reported as 1.9 [12] [6], indicating moderate hydrophobic character with some water solubility. This balanced partition behavior enables the compound to function effectively as a coupling agent between hydrophobic and hydrophilic components in formulations [3] [6].

The organic carbon partition coefficient (log Koc) ranges from 1.0 to 1.29, suggesting high mobility in soil systems and potential for groundwater contamination [6]. The octanol-air partition coefficient (log Koa) of 7.68 indicates strong preference for the condensed phase over the gas phase, supporting the compound's low volatility characteristics [6].

Water solubility data shows significant variation depending on measurement conditions, with values ranging from 25,000 to 46,000 mg/L at 20°C [6]. Dow Chemical reports 4.5 wt% solubility in water at 25°C, while water solubility in the compound itself reaches 8 wt% at 20°C [3]. This mutual partial miscibility enables the compound to function effectively in both aqueous and organic systems [1] [3].

Surface Activity and Colloidal Behavior

Tripropylene glycol mono-n-butyl ether demonstrates significant surface activity, with surface tension measurements consistently showing 29.7 dynes/cm at 25°C [1] [3]. This substantial surface tension reduction capability positions the compound as an effective surfactant in various applications, particularly in cleaning formulations and coating systems where improved wetting and spreading are essential [9] [7] [13].

The compound's surface activity stems from its amphiphilic structure, featuring both hydrophilic ether oxygen atoms and hydroxyl functionality combined with a hydrophobic butyl chain. This molecular architecture enables the compound to orient at interfaces, reducing surface tension and improving substrate wetting characteristics [9] [13]. The surface tension lowering ability has been specifically noted by Dow Chemical as "outstanding," making it particularly valuable in applications requiring enhanced surface interaction [3] [7].

Colloidal behavior analysis reveals that the compound exhibits surfactant properties that enhance the effectiveness of cleaning agents and improve the stability of dispersions [13]. The balanced hydrophilic-lipophilic character allows the compound to function as a coupling agent, facilitating the mixing and stabilization of otherwise incompatible components in formulations [9] [7].

The surface activity characteristics are particularly pronounced in aqueous systems, where the compound can reduce surface tension significantly while maintaining solubility. This dual functionality makes it valuable in waterborne coating formulations, where it serves both as a coalescing agent and as a surface tension modifier to improve application properties [9] [14].

Rheological Properties in Binary/Complex Mixtures

The rheological behavior of tripropylene glycol mono-n-butyl ether in binary and complex mixtures is characterized by its moderate viscosity and excellent compatibility with various solvents and polymers. The pure compound exhibits a viscosity of 7.0-8.7 cP at 25°C, providing good flow characteristics while maintaining sufficient body for coating applications [1] [3] [15].

In binary mixtures with water, the compound demonstrates complex phase behavior with both lower and upper critical solution temperatures, similar to other glycol ethers. This temperature-dependent miscibility affects the rheological properties of mixtures, with phase separation occurring at intermediate temperatures while maintaining homogeneity at temperature extremes [16].

Viscosity studies of glycol ether mixtures indicate that tripropylene glycol mono-n-butyl ether contributes to enhanced rheological stability over time, particularly in ink and coating applications [17]. The compound's ability to maintain rheological properties during storage and application makes it valuable in formulations requiring consistent flow characteristics [17].

The rheological profile in complex mixtures shows excellent compatibility with acrylic resins, styrene-acrylics, and other film-forming polymers commonly used in coating applications [9] [14]. The compound's moderate viscosity and good solvation characteristics contribute to optimal flow and leveling properties in high-solids formulations [9].

Dynamic viscosity measurements at 20°C show values around 8.79 mm²/s, indicating good flow properties that facilitate processing and application [15]. The temperature dependence of viscosity follows typical patterns for glycol ethers, with decreasing viscosity at elevated temperatures enabling improved processing characteristics [18].